molecular formula C7H6Br2O B046405 3,5-Dibromoanisole CAS No. 74137-36-3

3,5-Dibromoanisole

Cat. No. B046405
CAS RN: 74137-36-3
M. Wt: 265.93 g/mol
InChI Key: OQZAQBGJENJMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3,5-Dibromoanisole, such as 3,5-difluoroanisole, involves methodologies that can potentially be applied to 3,5-Dibromoanisole as well. These methods often involve halogenation reactions where bromine atoms are introduced into the anisole molecular framework. For example, dibromoaniline, an analogous compound, can be synthesized through hydrolysis of dibromoaminobenzene sulfonamide, indicating similar strategies could be employed for 3,5-Dibromoanisole synthesis (Rui-xue, 2004).

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to 3,5-Dibromoanisole, such as 3,5-difluoroanisole, have been studied using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies reveal that the molecules possess a planar heavy atom skeleton with specific geometric parameters that define their structure. Such analyses are crucial for understanding the reactivity and physical properties of the compound (Dorofeeva et al., 2006).

Chemical Reactions and Properties

3,5-Dibromoanisole's chemical properties allow it to participate in various chemical reactions. For instance, its bromine atoms make it a good candidate for nucleophilic substitution reactions. Similar compounds have been used in the synthesis of heterocycles, indicating that 3,5-Dibromoanisole could also be utilized in such syntheses (El Kaim et al., 2011).

Scientific Research Applications

  • Organic Photovoltaic Devices : 4-bromoanisole, a related compound, has been found effective in controlling phase separation and purity in organic photovoltaic devices. It promotes the aggregation of P3HT and improves morphology in polymer-polymer blends (Liu et al., 2012).

  • Nephrotoxicity Studies : 3,5-dihaloanilines, a group including similar compounds, are more potent nephrotoxicants in vitro than their 4-haloaniline counterparts. Bromo and iodo substitutions notably enhance the nephrotoxic potential of aniline (Hong et al., 2000).

  • Antifungal Properties : The most stable conformers of 3,5-dibromosalicylic acid (DBSA) play a role in its antifungal properties, facilitated by intermolecular hydrogen bonds (Balachandran et al., 2012).

  • Synthesis of Pharmaceutical Compounds : A modified Sandmeyer methodology using 3,5-dibromoaniline has been developed for synthesizing ()-Convolutamydine A, a method that could be applied for the synthesis of other -isonitrosoacetanilides (Garden et al., 1997).

  • Nonlinear Optical Materials : 3,5-dinitro-aniline shows a strong deviation from index permutation symmetry, presenting new design possibilities in second-order nonlinear optical materials (Wortmann et al., 1993).

  • Solar Cell Applications : 3,5-DMA, a related compound, demonstrates promising electronic structures and spectral properties, indicating potential applications in solar cell technology (Mathiyalagan et al., 2021).

Safety And Hazards

3,5-Dibromoanisole is classified as Acute Toxicity - Category 3, Oral . It can cause skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

1,3-dibromo-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZAQBGJENJMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452264
Record name 3,5-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromoanisole

CAS RN

74137-36-3
Record name 1,3-Dibromo-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74137-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 3,5-dibromophenol (20 g, 79.39 mmol) and potassium carbonate (21.95 g, 158.78 mmol) in acetone (100 mL) was added iodomethane (24.79 g, 174.65 mmol) at room temperature. The resulting light yellow color mixture was heated to reflux and stirred for 15 h at which time TLC analysis of the mixture indicated the absence of starting material. Then, the reaction mixture was cooled to room temperature and diluted with water (200 mL) and ethyl acetate (200 mL). The two layers were separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined extracts were washed with brine solution (250 mL) and dried over anhydrous magnesium sulfate. Filtration of the drying agent and the concentration of the solution under reduced pressure gave the crude residue which was purified by using an ISCO 330 g column chromatography, eluting with 0-3% ethyl acetate in hexanes to obtain 1,3-dibromo-5-methoxy-benzene (20.47 g, 97%) as a white solid: EI(+)-HRMS m/e calcd for C7H6Br2O (M)+ 263.8780, found 263.8785.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.79 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium methoxide (8.80 ml of a 4.5M solution in methanol, 41.0 mmol) was added dropwise to a stirred solution of 3,5-dibromofluorobenzene (5.00 g, 19.0 mmol) in N,N-dimethylformamide (95 ml) at 0° C. under nitrogen. The reaction was allowed to warm to room temperature, stirred for 1 hour and then concentrated under reduced pressure. The residue was dissolved in ether and the resulting solution was washed with water (3×300 ml) and brine (300 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to provide the title compound (5.13 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium methoxide (4.5M solution in methanol, 8.80 ml, 41.0 mmol) was added dropwise to a stirred solution of 3,5-dibromofluorobenzene (5.00 g, 19.0 mmol) in N,N-dimethylformamide (95 ml) at 0° C. under a nitrogen atmosphere. The reaction was warmed to room temperature, stirred for 1 hour and then evaporated under reduced pressure. The residue was dissolved in diethyl ether and was washed with water (3×300 ml) and brine (300 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to give the title compound as a white solid (5.13 g).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

step 1—A solution of 1,3-dibromo-5-fluoro-benzene (CASRN 1435-51-4), MeONa (1 equivalent) and DMF were stirred overnight under an N2 atmosphere at RT. The volatile solvents were removed in vacuo and the residue partitioned between Et2O and water. The organic phase was washed with 5% NaOH, water and brine, dried (MgSO4), filtered and evaporated to afford 1,3-dibromo-5-methoxy-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromoanisole
Reactant of Route 2
Reactant of Route 2
3,5-Dibromoanisole
Reactant of Route 3
Reactant of Route 3
3,5-Dibromoanisole
Reactant of Route 4
Reactant of Route 4
3,5-Dibromoanisole
Reactant of Route 5
Reactant of Route 5
3,5-Dibromoanisole
Reactant of Route 6
Reactant of Route 6
3,5-Dibromoanisole

Citations

For This Compound
55
Citations
YF Ji, ZM Zong, XY Wei - Organic preparations and procedures …, 2003 - Taylor & Francis
Methods for the introduction of methoxy substituents into aryl rings are important because of the use of methoxy compounds as intermediates for the synthesis of pharmaceutical …
Number of citations: 2 www.tandfonline.com
M Da, J Kubicka, S Luliński, J Serwatowski - Tetrahedron letters, 2005 - Elsevier
The metalation of (quasi)alkoxy-substituted dibromobenzenes C 6 H 3 (OR)Br 2 with lithium diisopropylamide (LDA) has been investigated. For 1-(quasi)alkoxy-3,5-dibromobenzenes (R…
Number of citations: 35 www.sciencedirect.com
B Carté, DJ Faulkner - Tetrahedron, 1981 - Elsevier
The marine sponges Dysidea herbacea, D. chlorea and Phyllospongia foliascens were differentiated with difficulty in the field. D. herbacea contained 2-(2',4'-dibromophenoxy)-3,4,5-…
Number of citations: 182 www.sciencedirect.com
EL Teuten, L Xu, CM Reddy - Science, 2005 - science.org
Methoxylated polybrominated diphenyl ethers (MeO-PBDEs) have been found bioaccumulated in the tissues of a variety of aquatic animals and at concentrations comparable to those …
Number of citations: 376 www.science.org
CM Reddy, L Xu, TI Eglinton, JP Boon… - Environmental Pollution, 2002 - Elsevier
Some halogenated organic compounds, such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs) and polybrominated diphenyl ethers (PBDEs), have …
Number of citations: 48 www.sciencedirect.com
DM Hoffman, AT Fontes - Propellants, Explosives, Pyrotechnics …, 2010 - Wiley Online Library
The density distribution of two legacy types of 1,3,5‐triamino‐2,4,6‐trinitrobenzene (TATB) particles were compared with TATB synthesized by new routes and recrystallized in several …
Number of citations: 31 onlinelibrary.wiley.com
EL Teuten, CG Johnson, M Mandalakis, L Asplund… - Chemosphere, 2006 - Elsevier
Two methoxylated polybrominated diphenyl ethers (MeO-PBDEs) were isolated from a True’s beaked whale (Mesoplodon mirus) and identified by NMR ( 1 H, 1 H– 1 H and 1 H– 13 C) …
Number of citations: 18 www.sciencedirect.com
B Andersh - The Chemical Educator, 2000 - Springer
The use of molecular modeling for predicting chemical reactivity has been highly successful in the industrial and academic research communities. For this reason, increased emphasis …
Number of citations: 4 link.springer.com
GM Cameron, BL Stapleton, SM Simonsen… - Tetrahedron, 2000 - Elsevier
2D NMR spectroscopic data are reported for 6-hydroxyfurodysinin-O-methyl lactone (3), 2-(2′,4′-dibromophenoxy)-4,6-dibromoanisole (4), and dehydroherbadysidolide (8), all …
Number of citations: 98 www.sciencedirect.com
CM Reddy, L Xu, GW O'Neil, RK Nelson… - Environmental …, 2004 - ACS Publications
Halogenated organic compounds (HOCs) such as 1,1‘-dimethyl-3,3‘,4,4‘-tetrabromo-5,5‘-dichloro-2,2‘-bipyrrole (DBP-Br 4 Cl 2 ) and heptachloro-1‘-methyl-1,2‘-bipyrrole (Q1) have …
Number of citations: 71 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.